Poliglecaprone: A Technical Guide to its Chemical Structure and Synthesis
Poliglecaprone: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Poliglecaprone, a synthetic absorbable monofilament suture material, is a copolymer prized in the medical field for its excellent handling properties, high initial tensile strength, and predictable absorption profile. Commercially known by trade names such as Monocryl™, Poliglecaprone 25 is primarily composed of glycolide (B1360168) and ε-caprolactone.[1][2][3] This technical guide provides an in-depth look at its chemical structure and the synthesis pathway utilized for its production.
Chemical Structure
Poliglecaprone is a block copolymer synthesized from two primary monomeric units: glycolide (the cyclic dimer of glycolic acid) and ε-caprolactone.[4][5] The most common formulation, Poliglecaprone 25, consists of 75% glycolide and 25% ε-caprolactone.[1][5] The structure combines the hard, crystalline segments derived from glycolide with the soft, amorphous segments from ε-caprolactone, which imparts the material with its characteristic flexibility and strength.[6] The polymer chain is formed by ester linkages, which are susceptible to hydrolysis, allowing the material to be absorbed by the body over time.[2][3] The absorption process is generally complete within 90 to 120 days.[2][5]
The chemical structure of the repeating units in the poliglecaprone copolymer is as follows:
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Glycolide unit: (-O-CH₂-C(O)-O-CH₂-C(O)-)
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ε-Caprolactone unit: (-O-(CH₂)₅-C(O)-)
These units are linked together in a block copolymer arrangement during the synthesis process.
Synthesis Pathway: Ring-Opening Polymerization
Poliglecaprone is synthesized via a ring-opening polymerization (ROP) reaction.[4][7] This method involves the opening of the cyclic monomer rings (glycolide and ε-caprolactone) and their subsequent linking to form long polymer chains. The process is typically conducted as a bulk polymerization at elevated temperatures under an inert atmosphere to prevent side reactions.[4]
The key components of the synthesis are:
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Monomers : Glycolide and ε-caprolactone.
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Initiator/Catalyst : A catalyst is required to initiate the ring-opening process. The most commonly used catalyst for this reaction is Stannous (II) Octoate (Sn(Oct)₂).[4][8][9][10] Other initiators like Zirconium (IV) acetylacetonate (B107027) (Zr(Acac)₄) have also been utilized.[4] The catalyst activates the monomers, facilitating the polymerization.
-
Initiator (Co-initiator) : Often, an alcohol such as 1-dodecanol (B7769020) is used as an initiator to control the molecular weight of the resulting polymer.[9]
The polymerization proceeds through a coordination-insertion mechanism, where the monomers are sequentially added to the growing polymer chain. A two-stage polymerization process is often employed to create the block copolymer structure characteristic of materials like Monocryl.[4]
Experimental Protocol: Bulk Copolymerization
The following is a representative experimental protocol for the synthesis of poly(glycolide-co-ε-caprolactone), adapted from established laboratory procedures.[4]
Materials:
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Glycolide (GA)
-
ε-Caprolactone (CL)
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Stannous (II) Octoate (Sn(Oct)₂) or Zirconium (IV) acetylacetonate (Zr(Acac)₄)
-
Argon gas (high purity)
Procedure:
-
Monomer and Initiator Preparation: A predetermined molar ratio of glycolide and ε-caprolactone monomers are charged into a flame-dried reaction vessel.
-
Initiator Addition: The initiator, such as Sn(Oct)₂, is added. A typical initiator-to-monomer (I/M) molar ratio is 1/800.[4]
-
Inert Atmosphere: The reaction vessel is purged with high-purity argon gas to create an inert atmosphere, preventing moisture-induced side reactions and degradation.
-
Polymerization: The polymerization is performed in bulk (without solvent) by heating the reaction mixture to a specified temperature, typically between 100°C and 150°C, for a predetermined period.[4] The reaction time can be varied to achieve different chain microstructures and molecular weights.
-
Purification: After the reaction is complete, the resulting crude copolymer is cooled and ground into a powder.
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Monomer Removal: The powdered copolymer is washed with methanol to remove any unreacted monomers.[4]
-
Drying: The purified copolymer is then dried under a vacuum at an elevated temperature (e.g., 50°C) until a constant weight is achieved.[4]
-
Characterization: The final product is characterized using techniques such as ¹H NMR for composition, Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and Differential Scanning Calorimetry (DSC) for thermal properties.[4][8]
Quantitative Data Summary
The reaction conditions significantly influence the molecular characteristics of the resulting poliglecaprone copolymer. The following table summarizes data from a study on the synthesis of poly(glycolide-co-caprolactone) using different catalysts and conditions.[4]
| Sample ID | Catalyst | Temp (°C) | Time (h) | GA in feed (mol %) | GA in copol. (mol %) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| ZG50-100-24 | Zr(Acac)₄ | 100 | 24 | 50 | 48 | 21,500 | 38,900 | 1.81 |
| ZG50-120-8 | Zr(Acac)₄ | 120 | 8 | 50 | 49 | 43,200 | 73,900 | 1.71 |
| ZG50-120-24 | Zr(Acac)₄ | 120 | 24 | 50 | 49 | 45,100 | 77,100 | 1.71 |
| ZG50-150-8 | Zr(Acac)₄ | 150 | 8 | 50 | 50 | 44,900 | 78,600 | 1.75 |
| SG50-120-24 | Sn(Oct)₂ | 120 | 24 | 50 | 49 | 44,100 | 75,400 | 1.71 |
| SG70-120-24 | Sn(Oct)₂ | 120 | 24 | 70 | 68 | 42,900 | 74,200 | 1.73 |
Data sourced from K. Dobrzyński, et al., Biomacromolecules.[4] GA: Glycolide, Mn: Number-average molecular weight, Mw: Weight-average molecular weight, PDI: Polydispersity index.
This guide provides a foundational understanding of the chemical properties and synthesis of poliglecaprone. For professionals in drug development and material science, precise control over the synthesis parameters outlined is critical for tailoring the polymer's degradation kinetics, mechanical properties, and overall performance for specific biomedical applications.
References
- 1. POLIGLECAPRONE 25 – Demophorius healthcare [demophorius.com]
- 2. DemeTECH-Home [demetech.us]
- 3. dolphinsutures.com [dolphinsutures.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. suturebasics.com [suturebasics.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Elastic biodegradable poly(glycolide-co-caprolactone) scaffold for tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Poly(Lactic Acid-co-Glycolic Acid) Copolymers with High Glycolide Ratio by Ring-Opening Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
